1,4-di-tert-Butyl-2,5-dimethoxybenzene

Catalog No.
S705640
CAS No.
7323-63-9
M.F
C16H26O2
M. Wt
250.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-di-tert-Butyl-2,5-dimethoxybenzene

CAS Number

7323-63-9

Product Name

1,4-di-tert-Butyl-2,5-dimethoxybenzene

IUPAC Name

1,4-ditert-butyl-2,5-dimethoxybenzene

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

InChI

InChI=1S/C16H26O2/c1-15(2,3)11-9-14(18-8)12(16(4,5)6)10-13(11)17-7/h9-10H,1-8H3

InChI Key

ATGCJUULFWEWPY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)OC

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)OC

1,4-di-tert-Butyl-2,5-dimethoxybenzene is an organic compound with the molecular formula C16H26O2. It features a benzene ring substituted with two tert-butyl groups at the 1 and 4 positions and two methoxy groups at the 2 and 5 positions. This unique structure imparts significant stability and reactivity, making it valuable in various scientific and industrial applications. The compound is known for its role in bio

DDB acts as a redox shuttle in LIBs by reversibly accepting and releasing electrons during the charging and discharging cycles []. The electron transfer occurs between the aromatic ring and the oxygen atoms in the methoxy groups []. The bulky tert-butyl groups are thought to contribute to the stability of the molecule during these redox processes [].

Redox Shuttle for LIBs

DDB serves as a benchmark redox shuttle for LIBs []. Its structure features two tert-butyl groups at the 1 and 4 positions and two methoxy groups at the 2 and 5 positions of the benzene ring. This specific arrangement provides several advantages:

  • Rigid molecular structure: The tert-butyl groups contribute to a rigid and sterically hindered structure, enhancing its electrochemical stability and reversibility [, ].
  • Redox behavior: DDB undergoes a reversible and stable redox reaction at 3.9 V vs. Li/Li+, enabling its use in various LIB systems [].

Overcharge Protection

DDB demonstrates potential in protecting LIBs from overcharge conditions, particularly those employing lithium iron phosphate (LiFePO4) cathodes []. This protection stems from DDB's ability to:

  • Participate in a reversible redox reaction: During overcharge, DDB can accept excess lithium ions, preventing damage to the LiFePO4 cathode [].
  • Exhibit high cyclability: Studies have shown that DDB can withstand over 200 cycles of 100% overcharge at specific rates, highlighting its durability [].

Limitations:

While DDB offers promising features, it also possesses limitations that hinder its widespread application in LIBs:

  • Low solubility in electrolytes: DDB exhibits relatively low solubility in the commonly used carbonate electrolytes of LIBs, limiting its practical use [].
  • Redox potential: The redox potential of DDB is insufficient for 4 V operation in LIBs, potentially restricting its applicability in high-voltage systems [].

  • Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
  • Reduction: It can undergo reduction with agents such as lithium aluminum hydride to produce alcohol derivatives.
  • Substitution: Electrophilic aromatic substitution reactions are common, where the tert-butyl or methoxy groups can be replaced by other substituents under appropriate conditions .

These reactions highlight the compound's versatility in organic synthesis and its potential as an intermediate in various chemical processes.

While specific biological activities of 1,4-di-tert-Butyl-2,5-dimethoxybenzene are not extensively documented, its interactions with biomolecules suggest potential roles in biochemical pathways. The compound's ability to participate in electrophilic aromatic substitution indicates that it could influence enzyme activity or protein interactions, although detailed studies are needed to elucidate these effects further.

The synthesis of 1,4-di-tert-Butyl-2,5-dimethoxybenzene typically involves a Friedel-Crafts alkylation reaction. The general procedure includes:

  • Dissolving 1,4-dimethoxybenzene in a suitable solvent (e.g., dichloromethane).
  • Adding tert-butyl alcohol to the solution.
  • Slowly adding concentrated sulfuric acid while stirring and cooling the mixture.
  • Allowing the reaction to proceed at room temperature for several hours.
  • Neutralizing the reaction mixture with a base (e.g., sodium bicarbonate).
  • Extracting the product using an organic solvent and purifying it through recrystallization or column chromatography.

The typical yield of this synthesis ranges from 35% to 40%, with a melting point between 100°C and 105°C .

1,4-di-tert-Butyl-2,5-dimethoxybenzene has several applications:

  • Organic Synthesis: It serves as an intermediate in various synthetic pathways due to its unique reactivity profile.
  • Redox Studies: The compound's properties make it valuable for studies involving redox processes, particularly in battery technology.
  • Chemical Research: It is often used as a model compound in studies of electrophilic aromatic substitution reactions due to its well-defined structure and reactivity .

Several compounds are structurally similar to 1,4-di-tert-Butyl-2,5-dimethoxybenzene:

Compound NameDescriptionUnique Features
1,4-DimethoxybenzeneLacks tert-butyl groups; more reactive due to less steric hindranceHigher reactivity in electrophilic substitution
2,5-Di-tert-butyl-1,4-benzoquinoneAn oxidized form of the compound; used in redox studiesExhibits different electronic properties
1,4-Di-tert-butylbenzeneLacks methoxy groups; different reactivity profileDifferent steric effects due to absence of methoxy groups

The uniqueness of 1,4-di-tert-Butyl-2,5-dimethoxybenzene lies in its combination of steric hindrance from the tert-butyl groups and electron-donating effects from the methoxy groups. This combination enhances its stability and specific reactivity patterns compared to similar compounds .

XLogP3

5.2

Other CAS

7323-63-9

Wikipedia

Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy-

General Manufacturing Information

Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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